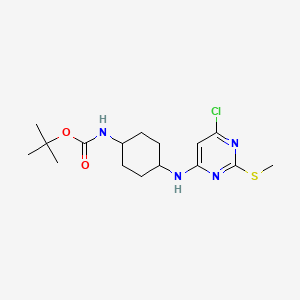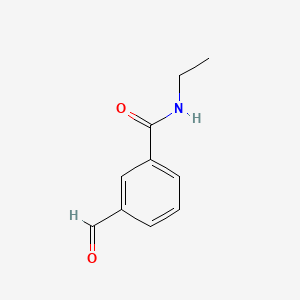
tert-Butyl (4-((6-chloro-2-(methylthio)pyrimidin-4-yl)amino)cyclohexyl)carbamate
Descripción general
Descripción
tert-Butyl (4-((6-chloro-2-(methylthio)pyrimidin-4-yl)amino)cyclohexyl)carbamate is a complex organic compound with potential applications in various fields of scientific research. This compound features a tert-butyl carbamate group attached to a cyclohexyl ring, which is further substituted with a 6-chloro-2-(methylthio)pyrimidin-4-yl)amino group. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Métodos De Preparación
The synthesis of tert-Butyl (4-((6-chloro-2-(methylthio)pyrimidin-4-yl)amino)cyclohexyl)carbamate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the pyrimidine ring: The pyrimidine ring can be synthesized through a series of condensation reactions involving appropriate precursors.
Introduction of the chloro and methylthio groups: Chlorination and methylthiolation reactions are performed to introduce the chloro and methylthio substituents on the pyrimidine ring.
Coupling with cyclohexylamine: The substituted pyrimidine is then coupled with cyclohexylamine to form the desired intermediate.
Carbamate formation: Finally, the intermediate is reacted with tert-butyl chloroformate to form the tert-butyl carbamate group.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to improve yield and purity.
Análisis De Reacciones Químicas
tert-Butyl (4-((6-chloro-2-(methylthio)pyrimidin-4-yl)amino)cyclohexyl)carbamate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide in the presence of acidic or basic conditions.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, nucleophiles, and acidic or basic catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
tert-Butyl (4-((6-chloro-2-(methylthio)pyrimidin-4-yl)amino)cyclohexyl)carbamate has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may be used in the study of enzyme inhibition, receptor binding, and other biochemical processes due to its unique functional groups.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its chemical reactivity and stability.
Mecanismo De Acción
The mechanism of action of tert-Butyl (4-((6-chloro-2-(methylthio)pyrimidin-4-yl)amino)cyclohexyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
tert-Butyl (4-((6-chloro-2-(methylthio)pyrimidin-4-yl)amino)cyclohexyl)carbamate can be compared with other similar compounds, such as:
This compound: This compound has similar functional groups but may differ in the position or nature of the substituents.
This compound: This compound has a different core structure but similar functional groups, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups and their arrangement, which imparts distinct chemical reactivity and biological activity.
Propiedades
IUPAC Name |
tert-butyl N-[4-[(6-chloro-2-methylsulfanylpyrimidin-4-yl)amino]cyclohexyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25ClN4O2S/c1-16(2,3)23-15(22)19-11-7-5-10(6-8-11)18-13-9-12(17)20-14(21-13)24-4/h9-11H,5-8H2,1-4H3,(H,19,22)(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYNNIICNGCOLGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)NC2=CC(=NC(=N2)SC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701112009 | |
| Record name | Carbamic acid, N-[4-[[6-chloro-2-(methylthio)-4-pyrimidinyl]amino]cyclohexyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701112009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1289384-66-2 | |
| Record name | Carbamic acid, N-[4-[[6-chloro-2-(methylthio)-4-pyrimidinyl]amino]cyclohexyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1289384-66-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[4-[[6-chloro-2-(methylthio)-4-pyrimidinyl]amino]cyclohexyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701112009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2,4-Dichloro-7-phenyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine](/img/structure/B3046670.png)
![Ethyl 6-bromo-[1,3]oxazolo[4,5-b]pyridine-2-carboxylate](/img/structure/B3046671.png)



![7-Oxa-4-azaspiro[2.5]octane](/img/structure/B3046675.png)

![1-([2,2'-Bipyridin]-6-yl)ethanone](/img/structure/B3046678.png)


